REACTION_CXSMILES
|
[Cl-].[CH3:2][O:3][P:4](=O)([OH:7])[O:5][CH3:6].[CH2:9]([OH:12])[C:10]#[CH:11]>>[CH3:2][O:3][P:4](=[O:7])([O:5][CH3:6])[O:12][CH2:9][C:10]#[CH:11] |f:0.1|
|
Name
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phosphoric acid dimethyl ester-chloride
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
[Cl-].COP(OC)(O)=O
|
Name
|
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
C(C#C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
COP(OCC#C)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |